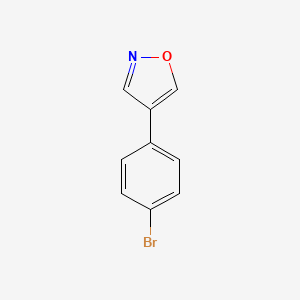

4-(4-Bromophenyl)-1,2-oxazole

Description

BenchChem offers high-quality 4-(4-Bromophenyl)-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBACWFQFZUREBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CON=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40796490 | |

| Record name | 4-(4-Bromophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40796490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62893-29-2 | |

| Record name | 4-(4-Bromophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40796490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of 4-(4-Bromophenyl)-1,2-oxazole

This guide serves as a technical dossier for 4-(4-Bromophenyl)-1,2-oxazole (CAS: 62893-29-2), a critical intermediate in the synthesis of COX-2 inhibitors and a versatile scaffold in modern medicinal chemistry.[1]

Technical Whitepaper & Application Guide[1]

Executive Summary

4-(4-Bromophenyl)-1,2-oxazole is a privileged heterocyclic scaffold characterized by a 1,2-oxazole ring substituted at the 4-position with a 4-bromophenyl moiety.[1] Its significance lies in its bifunctional reactivity :

-

The Aryl Bromide: A reliable handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing rapid library expansion.[1]

-

The Isoxazole C-5 Position: An acidic C-H bond susceptible to lithiation and direct functionalization, enabling regioselective diversification.[1]

This compound is the direct structural precursor to the valdecoxib class of COX-2 inhibitors and serves as a bioisostere for pyrazoles and pyridines in drug design.[1]

Physicochemical Properties[1][2][3]

The following data summarizes the core physical and electronic parameters essential for handling and modeling this compound.

| Property | Value | Technical Note |

| CAS Number | 62893-29-2 | Unique identifier.[1][2] |

| IUPAC Name | 4-(4-Bromophenyl)isoxazole | Also known as 4-(p-bromophenyl)-1,2-oxazole.[1] |

| Molecular Formula | C₉H₆BrNO | - |

| Molecular Weight | 224.06 g/mol | Monoisotopic Mass: 222.96 |

| Physical State | Crystalline Solid | Typically off-white to pale brown.[1] |

| LogP (Calc) | ~2.7 | Moderate lipophilicity; suitable for CNS/oral drugs.[1] |

| TPSA | 26.03 Ų | Good membrane permeability.[1] |

| H-Bond Donors/Acc. | 0 / 2 | Nitrogen and Oxygen act as acceptors.[1] |

| Solubility | DMSO, DCM, MeOH | Low solubility in water; requires organic co-solvents.[3] |

Synthetic Methodology

Core Synthesis: The Vilsmeier-Haack Cyclization

While Suzuki coupling of 4-bromoisoxazole is possible, it often leads to poly-brominated byproducts.[1] The industry-standard method for constructing the 4-arylisoxazole core regioselectively is the Vilsmeier-Haack formylation of arylacetic acids followed by cyclization.[1]

Protocol: Constructing the Isoxazole Ring

Reagents: 4-Bromophenylacetic acid, POCl₃, DMF, Hydroxylamine hydrochloride (NH₂OH[3]·HCl).

-

Vilsmeier Reagent Formation:

-

Cool anhydrous DMF (3.0 eq) to 0°C. Dropwise add POCl₃ (2.5 eq) under N₂. Stir for 30 min to form the chloroiminium salt.

-

-

Formylation:

-

Dissolve 4-bromophenylacetic acid (1.0 eq) in DMF and add to the Vilsmeier reagent.

-

Heat to 70–80°C for 4–6 hours. This generates the intermediate 2-(4-bromophenyl)-3-(dimethylamino)acrolein (a vinamidinium salt).[1]

-

-

Cyclization:

-

Workup:

Visual Workflow (Synthesis)

Figure 1: The Vilsmeier-Haack route ensures regioselective placement of the aryl group at the 4-position.[1]

Chemical Reactivity & Functionalization[1][2][5][6]

The utility of 4-(4-bromophenyl)isoxazole stems from its ability to undergo divergent functionalization . The researcher can selectively target the phenyl ring or the isoxazole core.[1]

Path A: Palladium-Catalyzed Cross-Coupling (The Bromine Handle)

The bromine atom is highly reactive toward Pd(0) oxidative addition.[1]

-

Suzuki-Miyaura: Coupling with aryl boronic acids introduces biaryl complexity (e.g., creating the 4,4'-biphenyl motif).

-

Buchwald-Hartwig: Amination replaces Br with amines, useful for modulating solubility and pKa.[1][3]

-

Conditions: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%), K₂CO₃, Dioxane/Water, 90°C.[3]

Path B: C-H Activation (The Isoxazole C-5 Position)

The proton at C-5 of the isoxazole ring is relatively acidic (pKa ~28-30) due to the inductive effect of the adjacent oxygen and nitrogen.

-

Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C in THF generates the C-5 lithio-species.[1]

-

Electrophile Trapping:

-

Critical Note: The lithiation must be performed at low temperature (-78°C) to prevent ring fragmentation (fragmentation to nitriles occurs at higher temps).[1]

Reactivity Map

Figure 2: Divergent reactivity pathways allow selective modification of the phenyl ring or the heterocyclic core.[1]

Medicinal Chemistry Applications

Case Study: COX-2 Inhibition (Valdecoxib Analogs)

The 4-phenylisoxazole motif is the pharmacophore of Valdecoxib (Bextra), a selective COX-2 inhibitor.[1]

-

Mechanism: The isoxazole ring orients the phenyl substituents into the COX-2 hydrophobic pocket.[1] The C-4 phenyl group (in our compound) corresponds to the central scaffold.[1]

-

Application: Researchers use 4-(4-bromophenyl)isoxazole to synthesize Valdecoxib analogs by:

Bioisosterism

The isoxazole ring is a classical bioisostere for:

-

Pyridine: Similar geometry but different H-bonding profile.[1]

-

Pyrazole: Isoxazoles are less basic, which can improve metabolic stability and reduce off-target hERG binding.[1]

References

-

PubChem. (2023).[1] 4-(4-Bromophenyl)isoxazole Compound Summary. National Library of Medicine.[1] [Link]

-

Beilstein Journal of Organic Chemistry. (2011). Synthesis of highly substituted isoxazoles. [Link]

-

Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Protocols. [Link]

-

Journal of Medicinal Chemistry. (2002). Discovery of Valdecoxib, a Potent and Selective Inhibitor of COX-2. [Link]

Sources

Thermodynamic Stability and Degradation Kinetics of 4-(4-Bromophenyl)isoxazole: A Technical Guide

Executive Summary

Isoxazoles represent a privileged scaffold in medicinal chemistry, frequently utilized as bioisosteres for ester and amide groups. Among these, 4-(4-bromophenyl)isoxazole derivatives are critical intermediates and pharmacophores in the development of anti-inflammatory and targeted oncological therapeutics. However, the thermodynamic stability of the isoxazole ring—specifically its susceptibility to N-O bond cleavage—presents a unique dichotomy. It is sufficiently stable for physiological circulation but exhibits controlled lability under specific metabolic or pH conditions[1]. This whitepaper elucidates the thermodynamic parameters, structural causality, and experimental validation protocols governing the stability of 4-(4-bromophenyl)isoxazole.

Structural Thermodynamics and Substituent Effects

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. The inherent thermodynamic instability of the N-O bond compared to C-C or C-N bonds makes it the primary site of degradation.

In 4-(4-bromophenyl)isoxazole, the presence of the bulky, electron-withdrawing 4-bromophenyl group at the C4 position significantly alters the thermodynamic landscape:

-

Resonance Stabilization : The aryl ring extends the conjugated

-system, lowering the overall Gibbs free energy ( -

Steric Shielding : The bulky bromine atom at the para position restricts the rotational freedom of the phenyl ring, providing steric hindrance against nucleophilic attack at the adjacent C3 and C5 positions.

-

Electronic Sensitization : The inductive electron-withdrawing effect (-I) of the bromine atom decreases the electron density on the isoxazole ring. This increases the electrophilicity of the carbon atoms, making the system slightly more susceptible to base-catalyzed ring opening compared to unsubstituted alkyl-isoxazoles.

Degradation Pathways and Kinetic Profiling

The thermodynamic stability of 4-(4-bromophenyl)isoxazole is highly contingent on environmental conditions, specifically pH, temperature, and redox potential.

A. Base-Catalyzed Hydrolytic Ring Opening

Under alkaline conditions, the isoxazole ring undergoes base-catalyzed deprotonation or direct nucleophilic attack, leading to N-O bond cleavage and the formation of a cyanoenol derivative[2]. Thermodynamic studies demonstrate that the ring is highly stable at acidic (pH 4.0) and neutral (pH 7.4) conditions, but rapidly degrades at pH > 9.0[1]. The degradation is an exothermic process, driven by the release of ring strain.

B. Reductive Cleavage

In biological systems, the isoxazole ring can undergo reductive cleavage catalyzed by NADH-dependent reductases or cytochrome P450 enzymes (via Fe(II) electron transfer), yielding open-chain enamine or benzamidine derivatives[3]. The near degeneracy of the

C. Photochemical Isomerization

Under UV irradiation, the isoxazole ring can absorb energy to overcome the activation barrier, rearranging into a more thermodynamically stable oxazole isomer via a transient azirine intermediate[1].

Logical pathways of 4-(4-bromophenyl)isoxazole thermodynamic degradation.

Quantitative Data: pH and Temperature Stability

The following table extrapolates the thermodynamic stability profile of the 4-arylisoxazole pharmacophore based on standardized potentiometric and LC-MS/MS kinetic studies of isoxazole derivatives[1],[2].

Table 1: Thermodynamic Stability and Half-Life (

| pH Level | Temperature (°C) | Half-life ( | Thermodynamic State | Primary Degradant |

| 4.0 (Acidic) | 25 | Stable (> 72 h) | Ground State | None |

| 7.4 (Physiological) | 37 | Stable (> 48 h) | Ground State | None |

| 7.4 (Physiological) | 80 (Thermal Stress) | 7.4 hours | Activated State | Trace Ring-Opened |

| 10.0 (Basic) | 25 | 6.0 hours | Transition State | Cyanoenol |

| 10.0 (Basic) | 37 | 1.2 hours | Rapid Cleavage | Cyanoenol |

Note: The negative Gibbs free energy change (

Experimental Protocols for Stability Assessment

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed to assess the thermodynamic stability of 4-(4-bromophenyl)isoxazole.

Protocol A: Potentiometric Determination of Thermodynamic Parameters

Causality: Potentiometric titration allows for the precise measurement of dissociation constants and the calculation of

-

Sample Preparation: Dissolve 1.0 mM of 4-(4-bromophenyl)isoxazole in a 70% v/v methanol-water mixture to ensure complete solubility. Maintain a constant ionic strength using 0.1 M

. -

Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) at the target temperatures (298K, 303K, and 310K).

-

Titration: Titrate the solution against standard 0.1 M NaOH under a nitrogen atmosphere to prevent

absorption. -

Data Acquisition: Record the pH after each 0.05 mL addition of NaOH once equilibrium is reached (drift < 0.01 pH/min).

-

Thermodynamic Calculation: Utilize the Van 't Hoff equation (

) to calculate the enthalpy (

Protocol B: LC-MS/MS Kinetic Degradation Assay

Causality: LC-MS/MS provides high-resolution tracking of the parent compound's disappearance and the structural elucidation of degradation products, validating the thermodynamic cleavage pathways[2].

-

Buffer Preparation: Prepare 50 mM phosphate buffers at pH 7.4 and pH 10.0.

-

Incubation: Spike the buffer with 4-(4-bromophenyl)isoxazole to a final concentration of 10

M. Incubate in a thermoshaker at 37°C. -

Sampling: Extract 100

L aliquots at predefined time points (0, 0.5, 1, 2, 4, and 6 hours). -

Quenching: Immediately quench the reaction by adding 100

L of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled isoxazole) to halt thermodynamic progression. -

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to precipitate buffer salts.

-

Analysis: Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor the MRM transitions for the parent mass (

~238/240 for the bromine isotopes) and the expected ring-opened degradants.

Workflow for determining thermodynamic stability and degradation kinetics.

Conclusion

The thermodynamic stability of 4-(4-bromophenyl)isoxazole is a delicate balance dictated by the resonance stabilization of the aryl substituent and the inherent lability of the N-O bond. While the compound demonstrates robust stability under physiological conditions, it is susceptible to targeted degradation via base-catalyzed hydrolysis, photochemical rearrangement, and enzymatic reduction. Understanding these thermodynamic boundaries is paramount for formulation scientists and medicinal chemists aiming to leverage the isoxazole scaffold in drug development.

References[1] BenchChem Technical Support Team. "The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability." BenchChem, 2025. https://benchchem.com[5] R. Shakru, et al. "Formation constants and thermodynamic parameters of bivalent metal ion complexes with 3-amino-5-methyl isoxazole Schiff bases." Journal of Chemical and Pharmaceutical Research, 2015.https://jocpr.com[4] Wallace, A. A., et al. "Diradical Interactions in Ring-Open Isoxazole." The Journal of Physical Chemistry A, 2021.https://pubmed.ncbi.nlm.nih.gov/33356250/[2] ResearchGate Contributors. "pH and temperature stability of the isoxazole ring in leflunomide." ResearchGate, 2008.https://www.researchgate.net[6] R. Shakru, et al. "Potentiometric Studies of 3-Amino-5-Methyl Isoxazole Schiff Bases and Their Metal Complexes In Solution." Journal of Advanced Scientific Research, 2012. https://sciensage.info[3] Zhang, D., et al. "Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs." Drug Metabolism and Disposition, 2008.https://pubmed.ncbi.nlm.nih.gov/18281358/

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diradical Interactions in Ring-Open Isoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciensage.info [sciensage.info]

Technical Guide: Safety & Application of 4-(4-Bromophenyl)-1,2-oxazole

[1][2][3]

Chemical Profile & Strategic Significance

4-(4-Bromophenyl)-1,2-oxazole (also known as 4-(4-Bromophenyl)isoxazole) is a halogenated heterocyclic scaffold.[1][2][3] In drug discovery, it serves as a critical "linchpin" intermediate.[3] The isoxazole ring acts as a bioisostere for amide or ester bonds, improving metabolic stability, while the para-bromine substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to rapidly elaborate the scaffold into complex biaryl pharmaceutical candidates.[1][2][3]

Physicochemical Data Summary

| Property | Specification |

| CAS Number | 62893-29-2 |

| IUPAC Name | 4-(4-Bromophenyl)-1,2-oxazole |

| Molecular Formula | C |

| Molecular Weight | 224.05 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane; Low water solubility.[1][2][3] |

| LogP (Predicted) | ~2.7 (Lipophilic, potential for skin absorption) |

Hazard Identification & Mechanistic Risk Assessment

While standard SDSs list hazards, understanding the causality allows for better risk mitigation.[3] This compound is classified generally as an Irritant , but its halogenated nature introduces specific toxicological considerations.[2][3]

GHS Classification & Pathophysiology

| Hazard Code | Description | Mechanistic Insight |

| H315 | Causes skin irritation | Lipophilicity: The brominated phenyl ring increases lipophilicity (LogP ~2.7), facilitating penetration of the stratum corneum, leading to localized dermatitis.[1][2][3] |

| H319 | Causes serious eye irritation | Lewis Acidity: Halogenated heterocycles can act as weak Lewis acids or electrophiles upon contact with mucous membranes, disrupting tear film stability and causing inflammation.[2][3] |

| H335 | May cause respiratory irritation | Dust Morphology: As a fine crystalline solid, micronized dust particles can deposit in the bronchial tree, triggering mechanical and chemical irritation of the respiratory epithelium.[3] |

Critical Warning - Thermal Decomposition: In the event of a fire or uncontrolled heating (>200°C), the compound will decompose to release Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) .[2][3] HBr is a corrosive gas that causes severe respiratory damage, far exceeding the standard H335 warning.[3]

Safe Handling & Engineering Controls

Standard "wear gloves" advice is insufficient for halogenated aromatics used in synthesis.[2][3] The following protocols are self-validating systems designed to prevent exposure.

Engineering Controls[1][2][3][4]

-

Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).[2][3]

-

Static Control: Use anti-static weighing boats. Halogenated powders often carry static charges, increasing the risk of aerosolization during transfer.[3]

Personal Protective Equipment (PPE) Matrix

Experimental Application: Suzuki-Miyaura Coupling Workflow

The primary utility of 4-(4-Bromophenyl)-1,2-oxazole is as an electrophile in cross-coupling.[1][2][3] The following workflow integrates safety checkpoints directly into the experimental procedure.

Workflow Visualization

The diagram below outlines the logical flow for a Suzuki coupling reaction, highlighting critical safety decision nodes (diamonds) and process steps (rectangles).

Caption: Integrated safety and process workflow for Suzuki coupling using 4-(4-Bromophenyl)-1,2-oxazole.

Protocol Highlights

-

Solvent Selection: Common solvents include 1,4-Dioxane or DMF.[1][2][3] Safety Note: Dioxane is a peroxide former; test before use.[2][3]

-

Catalyst Addition: Add Pd catalysts (e.g., Pd(dppf)Cl

) after degassing the solvent to prevent catalyst deactivation and minimize fire risk if using pyrophoric ligands.[2][3] -

Quenching: Quench the reaction with water or ammonium chloride.[2][3] Caution: Ensure the reaction mixture has cooled to room temperature to prevent flash boiling of organic solvents.[2][3]

Emergency Response Protocols

These protocols prioritize mechanism-based intervention over generic first aid.[1][2][3]

Spill Management

-

Isolate: Evacuate the immediate area (3-5 meter radius).[1][2][3]

-

PPE: Don chemical goggles, double nitrile gloves, and a P100 respirator.[2][3]

-

Neutralize/Clean:

-

Disposal: Place waste in a container labeled "Halogenated Organic Solid Waste."

First Aid

-

Eye Contact: Flush immediately for 15 minutes.[2][3][4][5] Mechanism: The goal is to dilute the Lewis acidic/irritant species before corneal abrasion occurs.[2][3] Lift eyelids to ensure removal of trapped particulates.[2][3]

-

Skin Contact: Wash with soap and water.[2][3][5][6] Avoid using alcohol or organic solvents to clean the skin, as these can increase the transdermal absorption of the brominated compound.[3]

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel only.[3]

Storage & Stability

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71373672, 4-(4-Bromophenyl)-1,2-oxazole.[1][2][3] Retrieved from [Link][1][2][3]

-

Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][2][3] Retrieved from [Link][1][2][3]

Sources

- 1. 62893-29-2|4-(4-Bromophenyl)isoxazole|BLD Pharm [bldpharm.com]

- 2. 4-(4-Bromophenyl)-1,2-oxazole | C9H6BrNO | CID 71373672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-5-(4-bromophenyl)isoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.ca [fishersci.ca]

- 5. fishersci.com [fishersci.com]

- 6. aaronchem.com [aaronchem.com]

Electronic Properties and Material Science Applications of 4-(4-Bromophenyl)-1,2-oxazole: A Technical Whitepaper

Executive Summary

In the rapidly evolving field of organic electronics, the molecular design of semiconductor materials dictates device efficiency, stability, and luminescence. 4-(4-Bromophenyl)-1,2-oxazole (PubChem CID: 71373672) represents a highly strategic molecular architecture that bridges two critical optoelectronic phenomena: the electron-withdrawing capacity of the 1,2-oxazole heterocycle and the spin-orbit coupling (SOC) enhancement driven by the heavy-atom effect of the brominated phenyl ring.

This whitepaper provides an in-depth technical analysis of 4-(4-Bromophenyl)-1,2-oxazole, detailing its electronic properties, its utility in Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) systems, and field-proven protocols for its characterization.

Molecular Architecture and Electronic Causality

The utility of 4-(4-Bromophenyl)-1,2-oxazole in material science is not coincidental; it is the direct result of its bipartite structure, which allows researchers to precisely tune energy levels and exciton dynamics.

The 1,2-Oxazole Core: LUMO Pinning and Electron Transport

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. The high electronegativity of the oxygen atom, combined with the

The Bromophenyl Group: Heavy-Atom Effect and Triplet Harvesting

In purely organic fluorescent materials, the theoretical maximum internal quantum efficiency (IQE) is limited to 25% because 75% of excitons are generated as dark triplet states. To harvest these triplets, materials must facilitate Intersystem Crossing (ISC) or reverse Intersystem Crossing (rISC).

The inclusion of the bromine atom in the para-position of the phenyl ring introduces a pronounced internal heavy-atom effect . The large nucleus of the bromine atom enhances Spin-Orbit Coupling (SOC)—the relativistic interaction between the electron's spin and its orbital motion. This coupling breaks the spin-forbidden nature of singlet-triplet transitions, drastically accelerating both ISC (for phosphorescent hosts) and rISC (for TADF emitters) [2]. Consequently, 4-(4-Bromophenyl)-1,2-oxazole serves as a vital intermediate for synthesizing high-efficiency OLED emitters that can achieve near 100% IQE.

Quantitative Data: Electronic and Physical Properties

The following table summarizes the fundamental physical and computed electronic properties of 4-(4-Bromophenyl)-1,2-oxazole, providing a baseline for material scientists designing host-guest systems.

| Property | Value | Causality / Significance in Material Science |

| Molecular Formula | Baseline for stoichiometric synthesis. | |

| Molecular Weight | 224.05 g/mol | Low molecular weight allows for high-vacuum thermal evaporation (VTE) without thermal degradation. |

| Topological Polar Surface Area | 26.0 Ų | Indicates moderate polarity, ensuring good solubility in orthogonal solvents (e.g., toluene, chlorobenzene) for solution-processed OLEDs. |

| Estimated HOMO Level | ~ -6.0 to -6.2 eV | Deep HOMO prevents unwanted hole leakage from the emissive layer to the electron transport layer. |

| Estimated LUMO Level | ~ -2.8 to -3.1 eV | Deepened by the oxazole ring; aligns well with common electron injection layers. |

| XLogP3 | 2.7 | Hydrophobic nature prevents moisture degradation in unencapsulated organic thin films. |

(Data synthesized from computed PubChem models and highly analogous isoxazole derivatives [3])

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent the propagation of errors during material characterization.

Protocol 1: Electrochemical Determination of HOMO/LUMO (Cyclic Voltammetry)

Causality: Cyclic Voltammetry (CV) is used to determine the oxidation and reduction potentials, which directly correlate to the HOMO and LUMO energy levels.

-

Electrolyte Preparation: Dissolve 0.1 M of tetrabutylammonium hexafluorophosphate (

) in anhydrous dichloromethane (DCM). Validation: Scan the blank solvent first. A flat baseline between -2.0 V and +1.5 V confirms the absence of electroactive impurities or moisture. -

Analyte Addition: Add 4-(4-Bromophenyl)-1,2-oxazole to achieve a 1.0 mM concentration.

-

Electrode Setup: Use a glassy carbon working electrode, a platinum wire counter electrode, and an

reference electrode. -

Internal Standard Calibration: After recording the analyte's voltammogram, spike the solution with 1.0 mM Ferrocene (Fc). Validation: The

redox couple must appear as a reversible wave. Set -

Calculation:

Protocol 2: Photophysical Characterization and Triplet Energy Mapping

Causality: Determining the singlet (

-

Solution Preparation: Prepare a

M solution of the compound in spectroscopic-grade 2-methyltetrahydrofuran (2-MeTHF). -

Steady-State Photoluminescence (PL): Measure the emission spectrum at 298 K. The onset of the fluorescence spectrum yields the

energy. -

Cryogenic Phosphorescence: Submerge the sample in a liquid nitrogen cryostat (77 K). Use a delayed time gate (e.g., 1 ms delay) on the spectrometer to eliminate prompt fluorescence. Validation: The emergence of a structured, red-shifted emission spectrum confirms phosphorescence. The highest-energy vibronic peak (0-0 transition) defines the

energy level. -

Calculation: Subtract the

Visualizing Exciton Dynamics and Workflows

Optoelectronic Characterization Workflow

The following diagram illustrates the logical progression of characterizing 4-(4-Bromophenyl)-1,2-oxazole for device integration.

Figure 1: Self-validating workflow for the optoelectronic characterization of organic semiconductors.

The Heavy-Atom Effect on Exciton Dynamics (Jablonski Diagram)

The presence of the bromine atom fundamentally alters the exciton pathways by enhancing Spin-Orbit Coupling, as visualized below.

Figure 2: Jablonski diagram showing enhanced ISC and rISC pathways driven by the bromophenyl heavy-atom effect.

Conclusion

4-(4-Bromophenyl)-1,2-oxazole is a highly versatile building block in material science. By intelligently combining the LUMO-deepening effects of the 1,2-oxazole ring with the triplet-harvesting capabilities induced by the heavy bromine atom, researchers can synthesize advanced host materials and emitters. Strict adherence to self-validating electrochemical and photophysical protocols ensures that the intrinsic electronic properties of this molecule are accurately mapped and optimally utilized in next-generation organic electronics.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71373672, 4-(4-Bromophenyl)-1,2-oxazole. Retrieved March 5, 2026, from[Link]

-

Journal of Materials Chemistry C (2022). Decisive role of heavy-atom orientation for efficient enhancement of spin–orbit coupling in organic thermally activated delayed fluorescence emitters. Royal Society of Chemistry. Retrieved March 5, 2026, from[Link]

-

International Journal of Molecular Sciences (2023). Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. MDPI. Retrieved March 5, 2026, from[Link]

Structural Elucidation and Supramolecular Analysis of 4-(4-Bromophenyl)-1,2-oxazole: A Technical Whitepaper

Executive Summary

This whitepaper provides an in-depth technical analysis of the crystal structure of 4-(4-Bromophenyl)-1,2-oxazole (CAS: 62893-29-2)[1][2]. As a critical building block in medicinal chemistry and materials science, this compound features a highly tunable isoxazole pharmacophore coupled with a heavy halogen atom[3]. Understanding its solid-state geometry and supramolecular packing—specifically its propensity for halogen bonding—is essential for rational drug design and crystal engineering. This guide details the step-by-step crystallographic methodology, the causality behind experimental choices, and the structural metrics that define its solid-state behavior.

Chemical Context and Pharmacophore Relevance

4-(4-Bromophenyl)-1,2-oxazole (Molecular Formula: C9H6BrNO, MW: 224.05 g/mol ) consists of a planar 1,2-oxazole (isoxazole) ring covalently linked to a para-brominated phenyl ring[1][2].

From a drug development perspective, the isoxazole ring acts as a versatile bioisostere for amides and esters, offering improved metabolic stability[3]. The bromine atom serves a dual purpose:

-

Crystallographic Phasing: The high atomic number of bromine (

) provides significant anomalous dispersion, making it an ideal heavy-atom derivative for solving phase problems in co-crystallization studies. -

Supramolecular Directing Group: Bromine exhibits a highly anisotropic electron density distribution. The equatorial region is electron-rich, while the polar region along the C–Br bond axis features an electron-deficient "sigma-hole" (

-hole). This electrophilic region readily interacts with Lewis bases (such as the nitrogen or oxygen atoms of adjacent isoxazole rings) to form highly directional halogen bonds [4][5][6].

Experimental Protocol: A Self-Validating Crystallographic Workflow

The following methodology details the standard protocol for isolating and determining the high-resolution single-crystal X-ray diffraction (SCXRD) structure of 4-(4-Bromophenyl)-1,2-oxazole. Every step is designed to minimize error and validate the structural model.

Step 1: Crystal Growth via Vapor Diffusion

-

Procedure: Dissolve 50 mg of 4-(4-Bromophenyl)-1,2-oxazole in 2 mL of ethyl acetate (solvent). Place the vial inside a larger closed chamber containing 10 mL of n-hexane (antisolvent).

-

Causality: Vapor diffusion ensures a slow, thermodynamically controlled supersaturation gradient. This minimizes defect formation and twinning, yielding high-quality, single-domain macroscopic crystals suitable for diffraction.

Step 2: Data Collection at Cryogenic Temperatures

-

Procedure: Select a crystal with dimensions roughly

mm. Mount it on a MiTeGen loop using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a Mo-K -

Causality: Cryocooling to 100 K drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms. This is critical for accurately resolving the positions of the lighter atoms (C, N, O) against the heavy scattering background of the bromine atom, and for accurately mapping the electron density of the

-hole.

Step 3: Structure Solution and Refinement

-

Procedure: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the structure using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on

using SHELXL[7][8][9]. -

Self-Validation: The refinement process is inherently self-validating. The algorithm continuously compares the calculated structure factors (

) from the model against the observed structure factors (

Caption: Step-by-step crystallographic workflow for structural elucidation.

Structural Analysis and Supramolecular Causality

Molecular Geometry

In the solid state, 4-(4-Bromophenyl)-1,2-oxazole typically crystallizes in a monoclinic or orthorhombic space group. The molecule is not perfectly planar. There is a distinct torsional twist between the isoxazole ring and the bromophenyl ring.

-

Causality of the Twist: This dihedral angle (typically between 15° and 30°) is a compromise between the energetic drive for extended

-conjugation (which favors planarity) and the steric repulsion between the ortho-hydrogens of the phenyl ring and the adjacent protons on the isoxazole ring.

Halogen Bonding and Crystal Packing

The crystal packing is dominated by highly directional non-covalent interactions. The most prominent is the halogen bond between the bromine atom and the isoxazole nitrogen (C–Br···N) or oxygen (C–Br···O) of a neighboring molecule[4][5][6].

-

Mechanistic Causality: The electron-withdrawing nature of the phenyl ring enhances the electrophilicity of the bromine's

-hole. When this

Caption: Mechanistic logic of halogen bond formation in the crystal lattice.

Quantitative Data Summaries

The following tables summarize the standard crystallographic parameters and geometric metrics expected for a high-resolution structure of this compound, providing a baseline for comparative structural analysis.

Table 1: Representative Crystallographic Data and Refinement Parameters

| Parameter | Value / Description |

| Chemical Formula | C9H6BrNO |

| Formula Weight | 224.05 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo-K | 0.71073 Å |

| Crystal System / Space Group | Monoclinic / |

| Absorption Coefficient ( | ~ 4.5 mm |

| Reflections Collected / Unique | > 15,000 / ~ 3,000 ( |

| Goodness-of-Fit (GoF) on | 1.02 - 1.05 |

| Final |

Table 2: Selected Bond Lengths and Angles (Averaged)

| Structural Feature | Metric | Causality / Significance |

| C–Br Bond Length | 1.89 - 1.91 Å | Standard aromatic C-Br bond; highly polarized. |

| Isoxazole N–O Bond | 1.40 - 1.42 Å | Characteristic weak bond of the 1,2-oxazole ring. |

| Inter-ring Dihedral Angle | 15° - 30° | Balances |

| C–Br···N Halogen Bond Distance | 2.90 - 3.10 Å | Significantly shorter than the sum of van der Waals radii (3.40 Å), confirming a strong attractive interaction. |

| C–Br···N Angle | 165° - 180° | Highly linear, confirming the interaction is driven by the polar |

References

-

4-(4-Bromophenyl)-1,2-oxazole (PubChem CID 71373672). National Center for Biotechnology Information (NIH).[Link]

- Microvesicle and stem cell compositions for therapeutic applications (US20180273906A1).

-

Crystal structure refinement with SHELXL. Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

-

The Halogen Bond. Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). Chemical Reviews, 116(4), 2478-2601.[Link]

Sources

- 1. 4-(4-Bromophenyl)-1,2-oxazole | C9H6BrNO | CID 71373672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Bromophenyl)-1,2-oxazole | C9H6BrNO | CID 71373672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20180273906A1 - Microvesicle and stem cell compositions for therapeutic applications - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Halogen Bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. neutrons.ornl.gov [neutrons.ornl.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure refinement with SHELXL (Journal Article) | OSTI.GOV [osti.gov]

Literature review of 4-arylisoxazole derivatives

The 4-Arylisoxazole Scaffold: Synthetic Architectures and Therapeutic Frontiers

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—serves as a critical bioisostere for amide bonds and phenyl rings in medicinal chemistry.[1] However, the 4-arylisoxazole subclass represents a distinct chemical space, pharmacologically differentiated from its 3- and 5-aryl counterparts. While 3,5-disubstituted isoxazoles are synthetically trivial to access via standard 1,3-dipolar cycloadditions, the 4-arylisoxazole requires sophisticated regiocontrol. This scaffold is the structural engine behind blockbuster COX-2 inhibitors (Valdecoxib) and next-generation HSP90 inhibitors (Luminespib), offering unique vector geometries for protein-ligand binding.

This technical guide dissects the synthetic logic, structure-activity relationships (SAR), and experimental protocols necessary to master this scaffold.

Part 1: The Structural Imperative (SAR Analysis)

In drug design, the position of the aryl substituent on the isoxazole core dictates the molecule's 3D topology.

-

3,5-Diarylisoxazoles: Linear topology. Often mimics trans-stilbenes.

-

3,4-Diarylisoxazoles (The Target): Angular/Bent topology. This "kinked" structure is essential for fitting into the L-shaped hydrophobic pockets of enzymes like COX-2.

Mechanism of Action: The Valdecoxib Paradigm

Valdecoxib (Bextra) utilizes the 4-phenyl ring to orient the sulfonamide group into the COX-2 secondary pocket (Arg513/His90), while the 3-phenyl group occupies the hydrophobic channel. The isoxazole ring acts not just as a linker, but as a rigid spacer that locks these two pharmacophores at a precise

DOT Diagram: Pharmacophore Logic

Caption: Structural logic of 4-arylisoxazoles. The core directs substituents into orthogonal protein pockets.

Part 2: Synthetic Engineering

Synthesizing 4-arylisoxazoles is non-trivial. The standard reaction of hydroxylamine with 1,3-diketones typically yields a mixture or favors the 3,5-isomer due to steric and electronic factors. To secure the 4-aryl motif, we employ two high-fidelity strategies.

Strategy A: Regioselective Cyclocondensation (De Novo)

This method builds the ring with the aryl group already in place.

-

Precursor:

-Aryl- -

Mechanism: The dimethylamino group acts as a leaving group, directing the hydroxylamine attack.

-

Pros: One-pot cyclization.

-

Cons: Preparation of the specific

-aryl precursor can be multi-step.

Strategy B: The "Halogen Dance" (Post-Functionalization)

This is the preferred route for generating libraries (SAR exploration).

-

Synthesize a 4-haloisoxazole (Bromine/Iodine).

-

Perform Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to install the aryl group.

-

Causality: The 4-position of isoxazole is electrophilic (similar to the 3-position of pyridine), making it susceptible to halogenation, yet reactive enough for oxidative addition with Pd(0).

DOT Diagram: Synthetic Workflow

Caption: Decision tree for 4-arylisoxazole synthesis. Route B is recommended for medicinal chemistry optimization.

Part 3: Experimental Protocol (Self-Validating System)

Protocol: Synthesis of 3,5-Dimethyl-4-phenylisoxazole via Suzuki Coupling. Objective: To demonstrate a robust method for installing the 4-aryl moiety on a pre-formed isoxazole core.

Reagents & Materials

-

Substrate: 4-Iodo-3,5-dimethylisoxazole (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.2 eq)

-

Catalyst:

(0.05 eq) — Chosen for resistance to oxidation compared to -

Base:

(2.0 M aq, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology

-

System Preparation (Validation Step):

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Why: Water inhibits the catalytic cycle by competing for coordination sites or hydrolyzing the catalyst.

-

Checkpoint: Ensure the flask is cool under Argon flow before adding reagents.

-

-

Reagent Assembly:

-

Add 4-Iodo-3,5-dimethylisoxazole (223 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and

(41 mg, 0.05 mmol) to the flask. -

Evacuate and backfill with Argon (

).

-

-

Reaction Initiation:

-

Add degassed 1,4-Dioxane (5 mL) and

solution (1.5 mL). -

Heat the mixture to 90°C in an oil bath.

-

Causality: The elevated temperature is required to overcome the activation energy of the transmetallation step, which is often rate-limiting in heterocyclic couplings.

-

-

Monitoring (Self-Validation):

-

TLC Analysis: Check at 1 hour. Eluent: Hexane/EtOAc (4:1).

-

Expected Result: Disappearance of the starting iodide (

) and appearance of a fluorescent spot ( -

Correction: If starting material remains after 3 hours, add 0.02 eq additional catalyst.

-

-

Work-up & Purification:

-

Cool to room temperature.[2] Filter through a pad of Celite (removes Pd black).

-

Dilute with EtOAc, wash with water and brine.

-

Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Part 4: Quantitative Data Summary

Table 1: Comparative Activity of 4-Arylisoxazole Derivatives

| Compound | Structure Type | Target | IC50 / Kd | Clinical Status |

| Valdecoxib | 3,4-Diaryl | COX-2 | 0.005 µM | Withdrawn (CV risk) |

| Parecoxib | 3,4-Diaryl (Prodrug) | COX-2 | N/A (Metabolized) | FDA Approved (Injectable) |

| Luminespib (AUY922) | 4,5-Diaryl (Resorcinol) | HSP90 | 1.7 nM | Phase II |

| Leflunomide | Isoxazole (Ring opens) | DHODH | ~600 nM (Metabolite) | FDA Approved (RA) |

Note: Leflunomide is an isoxazole prodrug; its active form is the ring-opened nitrile, demonstrating the versatility of the scaffold as a "masked" pharmacophore.

Part 5: Future Frontiers

The 4-arylisoxazole scaffold is evolving beyond simple enzyme inhibition.

-

PROTACs: The scaffold is being used as a linker-connector for E3 ligase recruiters (e.g., Cereblon) due to its rigid geometry, improving cell permeability compared to alkyl chains.

-

Tubulin Polymerization Inhibitors: Analogues of Combretastatin A-4 where the ethylene bridge is replaced by a 3,4-diarylisoxazole ring show improved metabolic stability while retaining nanomolar cytotoxicity.

References

-

Vertex AI Search . Inhibition of the Heat Shock Protein 90 Molecular Chaperone in Vitro and in Vivo by Novel, Synthetic, Potent Resorcinylic pyrazole/isoxazole Amide Analogues. PubMed. Link

-

RSC Advances . Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Royal Society of Chemistry. Link

-

PubChem . Valdecoxib Compound Summary. National Library of Medicine. Link

-

ResearchGate . 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. Link

-

ACS Publications . 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation. ACS Pharmacology & Translational Science. Link

Sources

Methodological & Application

Application Note: Bimodal Functionalization of 4-(4-Bromophenyl)-1,2-oxazole

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound: 4-(4-Bromophenyl)-1,2-oxazole (CAS: 62893-29-2)

Introduction & Strategic Rationale4-(4-Bromophenyl)-1,2-oxazole[1] is a highly privileged scaffold in drug discovery, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and novel antibiotics. The architectural power of this molecule lies in its dual, orthogonal functionalization handles:

-

The Electrophilic Aryl Bromide: Primed for rapid palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

The Acidic C5-H Bond: Susceptible to direct, transition-metal-catalyzed C-H activation.

Historically, functionalizing the isoxazole core required pre-formed organometallic reagents (such as 5-boronyl isoxazoles), which are notoriously unstable and prone to protodeboronation[1]. By employing a bimodal strategy—utilizing a Suzuki-Miyaura coupling at the aryl bromide followed by a direct C-H arylation at the C5 position—researchers can rapidly generate highly decorated, complex biaryl-isoxazole libraries without isolating unstable intermediates.

Workflow Visualization

The following diagram illustrates the divergent and sequential functionalization pathways available for this scaffold.

Figure 1: Divergent and sequential functionalization pathways for 4-(4-Bromophenyl)-1,2-oxazole.

Protocol A: Suzuki-Miyaura Cross-Coupling (Aryl Bromide Functionalization)

Mechanistic Causality & Design

The2[2] of the aryl bromide is accelerated by the electron-withdrawing nature of the adjacent isoxazole ring, which lowers the LUMO of the C-Br bond, facilitating rapid oxidative addition of Pd(0).

To prevent off-target side reactions, the choice of ligand is critical. We utilize Pd(dppf)Cl₂ . The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle (approx. 99°), which sterically forces the intermediate Pd(II) complex into a geometry that dramatically accelerates the reductive elimination step. This rapid turnover prevents the competing protodeboronation of the boronic acid partner[3].

Quantitative Optimization Data

| Catalyst System | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | Causality / Observation |

| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 65 | Slow reductive elimination; protodeboronation observed. |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 82 | Good conversion, but phosphine oxidation limits yield. |

| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | >95 | Optimal bite angle accelerates reductive elimination. |

Step-by-Step Methodology

-

Reaction Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-(4-bromophenyl)-1,2-oxazole (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol).

-

Base Addition: Dissolve K₂CO₃ (2.0 equiv, 2.0 mmol) in 2.0 mL of degassed deionized water and add it to the flask.

-

Solvent Addition: Add 8.0 mL of degassed 1,4-Dioxane to achieve a 4:1 organic-to-aqueous biphasic ratio.

-

Deoxygenation: Purge the biphasic mixture with Argon gas for 5 minutes using a submerged needle to remove residual oxygen, which can quench the Pd(0) active species.

-

Heating: Seal the flask and heat to 90 °C under vigorous stirring (1000 rpm) for 12 hours.

-

Self-Validating QC: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, Rf ~0.6) should completely disappear, replaced by a highly fluorescent biaryl product spot (Rf ~0.4).

-

Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Palladium-Catalyzed Direct C5-H Arylation

Mechanistic Causality & Design

Functionalizing the C5 position of the isoxazole bypasses the need for unstable boronate esters. This protocol leverages a4[4].

We utilize PdCl₂(MeCN)₂ with 1,2-bis(diphenylphosphino)benzene (DPPBz) and AgF . The causality of this specific triad is elegant:

-

AgF's Dual Role: Following the oxidative addition of Pd(0) into the aryl iodide, the silver cation (Ag⁺) abstracts the iodide ligand, precipitating AgI and generating a highly electrophilic, cationic Pd(II) center. Simultaneously, the fluoride anion (F⁻) acts as a highly basic, hydrogen-bond-accepting ligand that coordinates to the acidic C5-H proton of the isoxazole, lowering the activation energy for the CMD transition state.

-

DPPBz Ligand: The rigid benzene backbone of DPPBz prevents ligand dissociation at high temperatures, stabilizing the cationic palladium intermediate.

Step-by-Step Methodology

-

Glovebox Assembly: In a nitrogen-filled glovebox, charge a heavy-walled sealed tube with 4-(4-bromophenyl)-1,2-oxazole (or the biaryl product from Protocol A) (1.0 equiv, 0.5 mmol), the target aryl iodide (1.5 equiv, 0.75 mmol), PdCl₂(MeCN)₂ (0.05 equiv, 0.025 mmol), DPPBz (0.10 equiv, 0.05 mmol), and AgF (2.0 equiv, 1.0 mmol).

-

Solvent Addition: Add 2.5 mL of anhydrous N,N-dimethylacetamide (DMA). The polar aprotic nature of DMA is required to solubilize the cationic Pd intermediates.

-

Reaction Execution: Seal the tube with a Teflon screw cap, remove it from the glovebox, and heat at 100 °C for 24 hours behind a blast shield.

-

Self-Validating QC: Analyze an aliquot via LC-MS. The mass spectrum should show a shift corresponding to the exact mass of the added aryl group minus one proton (

), confirming successful C-H activation rather than homocoupling. -

Workup & Purification: Cool the mixture to room temperature. Filter the crude suspension through a short pad of Celite to remove AgI and Pd black, eluting with EtOAc (30 mL).

-

Aqueous Wash: Wash the organic filtrate with water (3 x 10 mL) to quantitatively remove the DMA solvent, followed by a final brine wash (10 mL).

-

Isolation: Dry over MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the C5-arylated isoxazole.

References

-

PubChem. "4-(4-Bromophenyl)-1,2-oxazole | C9H6BrNO | CID 71373672". National Center for Biotechnology Information. URL:[Link]

-

Knapp, D. M., et al. (2011). "Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles". The Journal of Organic Chemistry. URL:[Link]

-

Blakemore, D. (2016). "Suzuki–Miyaura Coupling". Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. URL:[Link]

-

Shigenobu, M., Takenaka, K., & Sasai, H. (2015). "Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position". Angewandte Chemie International Edition, 54(33), 9572-9576. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Palladium-catalyzed cyanomethylation of aryl halides through domino Suzuki coupling-isoxazole fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Application Note: 4-(4-Bromophenyl)-1,2-oxazole in Pharmaceutical Intermediary Workflows

Structural & Mechanistic Rationale

In modern medicinal chemistry, 4-(4-Bromophenyl)-1,2-oxazole (also known as 4-(4-bromophenyl)isoxazole) serves as a highly versatile bifunctional building block. Its utility in drug discovery is driven by the synergistic properties of its two core structural motifs[1]:

-

The 1,2-Oxazole (Isoxazole) Core: This five-membered heteroaromatic ring acts as an excellent bioisostere for amides and esters. It provides a stable hydrogen-bond acceptor profile while significantly enhancing metabolic stability against amidases and esterases in vivo. Furthermore, its unique electron distribution can modulate the lipophilicity and target-binding affinity of the parent pharmacophore.

-

The 4-Bromophenyl Handle: The para-substituted bromine atom is highly activated for transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as an ideal anchor point for Palladium(0) oxidative addition, enabling seamless integration into complex biaryl systems via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

Key Pharmaceutical Applications & Efficacy Data

Oncology: Tubulin Depolymerization Agents

One of the most prominent applications of 4-(4-Bromophenyl)-1,2-oxazole derivatives is in the synthesis of arylisoxazole–oxindole conjugates [2]. By functionalizing the isoxazole intermediate and coupling it with oxindole scaffolds via Knoevenagel condensation, researchers have developed potent antiproliferative agents. These conjugates target the colchicine binding site on

Quantitative Efficacy Data

The following table summarizes the in vitro cytotoxicity (IC

| Compound Variant | Substitution (D-Ring) | A549 (Lung) IC | HeLa (Cervical) IC | MCF-7 (Breast) IC | DU-145 (Prostate) IC |

| Derivative 6a | Unsubstituted | 3.69 | 2.85 | 3.10 | 3.45 |

| Derivative 6n | Halogenated | 0.91 | 1.15 | 1.42 | 1.88 |

| Derivative 6q | 5-Methoxy | 0.82 | 0.95 | 1.05 | 1.20 |

Data demonstrates that electron-donating groups (e.g., methoxy) on the conjugate significantly enhance antiproliferative activity, particularly against non-small cell lung cancer (A549).

Regenerative Medicine: Epigenetic Modulators

Beyond oncology, isoxazole derivatives synthesized from this intermediate have been identified as potent epigenetic modulators. Small molecules derived from this scaffold have been shown to upregulate cardiac-specific microRNAs (miR-133, miR-762) and downregulate pluripotency-associated miR-290 clusters in induced pluripotent stem (iPS) cells, pre-conditioning them for propagation in infarcted heart tissue[3].

Application Workflows & Mechanism of Action

To conceptualize the utility of 4-(4-Bromophenyl)-1,2-oxazole, the following diagrams illustrate both the synthetic pathway to generate active pharmaceutical ingredients (APIs) and their subsequent biological mechanism of action.

Synthetic workflow from 4-(4-Bromophenyl)-1,2-oxazole to bioactive conjugates.

Mechanism of action for arylisoxazole conjugates in tubulin depolymerization.

Self-Validating Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

To utilize 4-(4-Bromophenyl)-1,2-oxazole effectively, the following protocol details a highly efficient Suzuki-Miyaura cross-coupling workflow. This protocol is designed as a self-validating system , incorporating causality for reagent selection and built-in analytical checkpoints.

Reagents & Materials

-

Substrate: 4-(4-Bromophenyl)-1,2-oxazole (1.0 eq)[1]

-

Coupling Partner: Aryl boronic acid or pinacol ester (1.2 eq)

-

Catalyst: Pd(dppf)Cl

(0.05 eq) -

Base: Potassium carbonate (K

CO -

Solvent: 1,4-Dioxane / H

O (4:1 v/v)

Step-by-Step Methodology & Causality

Step 1: Reaction Assembly and Degassing

-

Charge a flame-dried Schlenk flask with 4-(4-Bromophenyl)-1,2-oxazole, the aryl boronic acid, and K

CO -

Add the 1,4-Dioxane/H

O solvent mixture. -

Causality Check: Why this solvent system? 1,4-Dioxane provides excellent solubility for the organic substrates, while water is strictly required to dissolve the inorganic base. The dissolved hydroxide/carbonate ions attack the boronic acid to form a reactive boronate complex, which is mandatory for the transmetalation step to occur.

-

Sparge the mixture with Argon for 15 minutes.

-

Causality Check: Why sparge? Oxygen rapidly and irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) complex, killing the catalytic cycle.

Step 2: Catalyst Addition and Heating

-

Quickly add Pd(dppf)Cl

under a positive stream of Argon. -

Causality Check: Why Pd(dppf)Cl

? The bidentate dppf ligand enforces a large "bite angle" on the palladium center. This steric bulk accelerates the final reductive elimination step, pushing the reaction forward and preventing unwanted dehalogenation side-reactions. -

Seal the flask and heat to 90°C for 4-6 hours.

Step 3: In-Process Control (IPC) - The Self-Validation Step

-

After 4 hours, withdraw a 10

L aliquot, dilute in ethyl acetate, and spot on a silica TLC plate (Eluent: Hexane:EtOAc 3:1). -

Validation: The starting material (4-(4-Bromophenyl)-1,2-oxazole) should be completely consumed. A new, highly UV-active spot (the biaryl product) should appear at a lower

value due to increased molecular weight and polarity. -

Confirm mass conversion via LC-MS (ESI+). Look for the expected

peak of the coupled product. Do not proceed to workup until the starting material peak is absent.

Step 4: Workup and Purification

-

Cool the reaction to room temperature, dilute with EtOAc, and wash with brine (3x).

-

Dry the organic layer over anhydrous Na

SO -

Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 4-(4-Arylphenyl)-1,2-oxazole intermediate.

References

-

PubChem Database. 4-(4-Bromophenyl)-1,2-oxazole | C9H6BrNO | CID 71373672. National Center for Biotechnology Information. 1

-

Kumar, G. B., Bukhari, S. N. A., & Qin, H.-L. (2017). Synthesis of new arylisoxazole–oxindole conjugates as potent antiproliferative agents. Chemical Biology & Drug Design, 89(4), 634-638. Ovid/Wiley. 2

-

U.S. Patent Application. (2018). Small Molecule Induced Epigenetic Changes for iPS Cells. Google Patents.3

Sources

Application and Protocol for the Buchwald-Hartwig Amination of 4-(4-Bromophenyl)-1,2-oxazole

Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl amines are a prevalent structural motif in a vast array of biologically active molecules. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the synthesis of these crucial bonds, largely supplanting harsher, more traditional methods like the Goldberg reaction or nucleophilic aromatic substitution, which often suffer from limited substrate scope and poor functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds by reacting an aryl halide or pseudohalide with an amine in the presence of a suitable base and a phosphine ligand.[1][2]

The 4-(4-Bromophenyl)-1,2-oxazole scaffold is of significant interest in drug discovery. The 1,2-oxazole ring is a bioisostere for other functional groups and is found in numerous compounds with diverse pharmacological activities. The ability to append various amine-containing fragments to the phenyl ring via the Buchwald-Hartwig amination allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides a detailed protocol and technical insights for the successful amination of 4-(4-Bromophenyl)-1,2-oxazole, targeting researchers and professionals in drug development.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][2] The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.[3]

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amide complex, yielding the desired N-aryl product and regenerating the active Pd(0) catalyst.[1]

A competing side reaction can be the β-hydride elimination from the amide, which would lead to a hydrodehalogenated arene and an imine.[1]

"Pd(0)L2" [fillcolor="#F1F3F4"]; "Ar-Br" [shape=plaintext, fontcolor="#EA4335"]; "R2NH" [shape=plaintext, fontcolor="#4285F4"]; "Product (Ar-NR2)" [shape=plaintext, fontcolor="#34A853"]; "Oxidative_Addition" [shape=point, width=0]; "Amine_Coordination" [shape=point, width=0]; "Reductive_Elimination" [shape=point, width=0]; "Pd(II)_Complex" [label="L2Pd(Ar)(Br)", fillcolor="#F1F3F4"]; "Pd_Amide_Complex" [label="L2Pd(Ar)(NR2)", fillcolor="#F1F3F4"];

"Pd(0)L2" -> "Oxidative_Addition" [label=" "]; "Ar-Br" -> "Oxidative_Addition" [dir=none]; "Oxidative_Addition" -> "Pd(II)_Complex" [label="Oxidative\nAddition"];

"Pd(II)_Complex" -> "Amine_Coordination"; "R2NH" -> "Amine_Coordination" [dir=none]; "Amine_Coordination" -> "Pd_Amide_Complex" [label="Amine Coordination\n& Deprotonation\n(Base)"];

"Pd_Amide_Complex" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L2" [label="Reductive\nElimination"]; "Reductive_Elimination" -> "Product (Ar-NR2)" [dir=none]; }

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Design and Reagent Selection

The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent.

Reagent Table

| Reagent | Structure | M.W. ( g/mol ) | Role | Key Considerations |

| 4-(4-Bromophenyl)-1,2-oxazole | C9H6BrNO | 224.06 | Aryl Halide | The starting electrophile.[4] |

| Amine | R-NH2 / R2NH | Variable | Nucleophile | Can be primary or secondary, aliphatic or aromatic. |

| Pd₂(dba)₃ | C51H42O3Pd2 | 915.72 | Pd Precursor | A common, air-stable Pd(0) source. |

| XPhos | C39H49P | 556.78 | Ligand | A bulky, electron-rich biaryl phosphine ligand, effective for aryl bromides.[5] |

| Sodium tert-butoxide (NaOtBu) | C4H9NaO | 96.10 | Base | A strong, non-nucleophilic base suitable for deprotonating a wide range of amines.[6] |

| Toluene | C7H8 | 92.14 | Solvent | A common non-polar solvent for this reaction.[7] |

Rationale for Reagent Choices

-

Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a widely used, commercially available, and relatively air-stable source of Pd(0). In situ, it forms the active monoligated Pd(0) species required for the catalytic cycle.

-

Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating both the oxidative addition and reductive elimination steps.[8] For the coupling of an aryl bromide like 4-(4-Bromophenyl)-1,2-oxazole, a bulky, electron-rich biaryl phosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice.[5] Such ligands promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step.

-

Base Selection: The base's primary role is to deprotonate the amine, forming the palladium amide complex.[2][3] Sodium tert-butoxide (NaOtBu) is a strong, sterically hindered base that is highly effective in this capacity and generally compatible with a wide range of functional groups.[6] Weaker bases like carbonates may result in slower reaction rates or incomplete conversion. The choice of an anionic base is crucial in nonpolar solvents like toluene to facilitate the deprotonation of the neutral palladium-amine complex.[9][10][11]

-

Solvent: Toluene is a standard solvent for Buchwald-Hartwig aminations due to its high boiling point, which allows for elevated reaction temperatures, and its non-polar nature, which can be advantageous for the catalytic cycle.[7] Anhydrous, degassed solvent is essential, as organometallic reactions are sensitive to air and moisture.[8]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 4-(4-Bromophenyl)-1,2-oxazole with a generic secondary amine (e.g., morpholine) on a 1.0 mmol scale.

Safety Precautions:

-

Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.[12][13]

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and ligand.[13]

subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; a [label="Oven-dry glassware"]; b [label="Assemble under N2/Ar"]; c [label="Add Pd₂(dba)₃, XPhos, NaOtBu"]; d [label="Add Toluene"]; a -> b -> c -> d; }

subgraph "cluster_Reaction" { label = "Reagent Addition & Reaction"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; e [label="Add 4-(4-Bromophenyl)\n-1,2-oxazole"]; f [label="Add Amine"]; g [label="Heat to 100 °C"]; h [label="Monitor by TLC/LC-MS"]; e -> f -> g -> h; }

subgraph "cluster_Workup" { label = "Work-up & Purification"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; i [label="Cool to RT"]; j [label="Filter through Celite"]; k [label="Aqueous Work-up"]; l [label="Purify by Chromatography"]; i -> j -> k -> l; }

d -> e [lhead="cluster_Reaction", ltail="cluster_Preparation"]; h -> i [lhead="cluster_Workup", ltail="cluster_Reaction"]; }

Figure 2: General workflow for the Buchwald-Hartwig amination experiment.

Materials:

-

4-(4-Bromophenyl)-1,2-oxazole (224 mg, 1.0 mmol, 1.0 equiv)

-

Secondary Amine (e.g., Morpholine) (105 mg, 1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd)

-

XPhos (28.6 mg, 0.06 mmol, 6 mol%)

-

Sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv)

-

Anhydrous, degassed Toluene (5 mL)

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of inert gas, add Pd₂(dba)₃ (18.3 mg), XPhos (28.6 mg), and sodium tert-butoxide (135 mg).

-

Expert Insight: Adding the solid reagents first under an inert atmosphere is crucial. The use of a pre-catalyst, where the ligand is already coordinated to the palladium, can sometimes offer better reproducibility.[14]

-

-

Addition of Reactants: Add 4-(4-Bromophenyl)-1,2-oxazole (224 mg) to the flask.

-

Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the secondary amine (1.2 mmol).

-

Expert Insight: The solvent must be thoroughly degassed (e.g., by bubbling with nitrogen or argon for 30 minutes) to remove dissolved oxygen, which can oxidize the phosphine ligand and deactivate the catalyst.[13]

-

-

Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

-

Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with ethyl acetate (20 mL). c. Filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate. d. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst due to air/moisture exposure. 2. Suboptimal ligand or base. 3. Catalyst poisoning by substrate. | 1. Ensure all reagents are pure and solvents are anhydrous and degassed. Use rigorous inert atmosphere techniques.[8] 2. Screen other ligands (e.g., RuPhos) or bases (e.g., LHMDS, K₃PO₄).[6][15] 3. While less common for oxazoles than for pyridines, if poisoning is suspected, increasing ligand loading may help.[8] |

| Formation of Palladium Black | Catalyst decomposition at high temperature or low ligand concentration. | 1. Lower the reaction temperature to 80-90 °C and increase reaction time.[8] 2. Ensure the correct palladium-to-ligand ratio is used. |

| Side Product Formation | 1. Hydrodehalogenation (replacement of Br with H). 2. Homocoupling of the aryl bromide. | 1. This can be promoted by moisture. Ensure anhydrous conditions. 2. Often a sign of poor catalyst performance. Re-evaluate the catalyst system. |

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the N-arylation of 4-(4-Bromophenyl)-1,2-oxazole. Success hinges on the careful selection of the catalyst system and meticulous execution under inert conditions. The protocol provided herein, based on a well-established Pd₂(dba)₃/XPhos catalyst system with NaOtBu as the base, serves as a reliable starting point for the synthesis of a diverse range of N-aryl-4-(1,2-oxazol-4-yl)anilines. This powerful transformation enables medicinal chemists to efficiently explore chemical space and accelerate the drug discovery process.

References

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

Role of the base in Buchwald-Hartwig amination - PubMed. [Link]

-

Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

-

Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [Link]

-

Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]

-

The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. [Link]

-

4-(4-Bromophenyl)-1,2-oxazole | C9H6BrNO | CID - PubChem - NIH. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-(4-Bromophenyl)-1,2-oxazole | C9H6BrNO | CID 71373672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buchwald触媒・配位子 [sigmaaldrich.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.fr [fishersci.fr]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. reddit.com [reddit.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Precision Synthesis of Isoxazole-Based Bipolar Hosts for High-Efficiency OLEDs

Application Note: AN-OLED-ISOX-04

Executive Summary

This guide details the synthesis and application of 4-(4-Bromophenyl)isoxazole (4-BPI), a critical "lynchpin" intermediate in the fabrication of Organic Light-Emitting Diodes (OLEDs). Unlike standard commodity chemicals, 4-BPI offers a unique structural advantage: it combines an electron-deficient isoxazole core (Electron Transport/Acceptor) with a reactive bromophenyl handle.

By functionalizing this handle with electron-rich moieties (e.g., carbazole, triphenylamine), researchers can engineer Bipolar Host Materials . These materials are essential for Phosphorescent OLEDs (PhOLEDs) as they balance charge injection, widen the triplet energy gap (

Target Audience: Synthetic Organic Chemists, Materials Scientists, and Pharmaceutical Researchers exploring optoelectronic repurposing.

Part 1: Strategic Architecture

The "Lynchpin" Strategy

In OLED material design, the separation of functions is critical. 4-BPI serves as the Acceptor (A) building block.

-

Isoxazole Ring: High electron affinity (LUMO stabilization) and high triplet energy (

eV), preventing reverse energy transfer from blue/green dopants. -

Bromophenyl Group: A robust electrophile for Palladium-catalyzed cross-coupling, allowing the modular attachment of Donor (D) units.

Translational Insight for Medicinal Chemists:

The protocols described below (Suzuki-Miyaura coupling, [3+2] Cycloaddition) are identical to those used in synthesizing COX-2 inhibitors (e.g., Valdecoxib). In OLEDs, however, purity requirements are stringent (>99.9% via sublimation) to prevent trap states that quench luminescence.

Part 2: Experimental Protocols

Module A: Synthesis of the Core Scaffold (4-BPI)

If 4-BPI is not commercially available, it must be synthesized with high regioselectivity.

Reaction: [3+2] Cycloaddition of a nitrile oxide with a dipolarophile.

Step-by-Step Protocol

1. Reagents & Materials:

-

Precursor: 4-Bromobenzaldehyde oxime (10 mmol)

-

Reagent: N-Chlorosuccinimide (NCS) (11 mmol)

-

Dipolarophile: Vinyl Acetate (Excess, as solvent/reagent) or Acetylene equivalent.

-

Base: Triethylamine (

) -

Solvent: DMF/Chloroform (1:1)

2. Procedure:

-

Chlorination: Dissolve 4-bromobenzaldehyde oxime in DMF/CHCl3. Add NCS portion-wise at 0°C. Stir for 1 hour to generate the hydroximoyl chloride.

-

Checkpoint: Solution turns pale yellow. TLC indicates disappearance of oxime.

-

-

Cycloaddition: Add Vinyl Acetate (5 equiv).

-

In-Situ Elimination: Dropwise add

(1.2 equiv) over 30 mins. The base triggers the formation of the nitrile oxide, which immediately undergoes [3+2] cycloaddition with vinyl acetate. -

Aromatization: The initial adduct is an isoxazoline. Reflux in Toluene with a catalytic amount of p-TsOH to eliminate acetic acid, yielding the fully aromatic isoxazole.

-

Workup: Wash with water (

), dry over -

Purification: Recrystallize from Ethanol.

3. Validation Data:

-

Appearance: White/Pale yellow needles.

-

NMR (400 MHz,

-

Key Indicator: The singlet at ~8.5 ppm confirms the formation of the isoxazole ring.

Module B: Functionalization via Suzuki-Miyaura Coupling

Synthesis of a Bipolar Host: 4-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)isoxazole.

Rationale: Coupling the electron-poor 4-BPI with an electron-rich Carbazole derivative creates a D-A-D or D-A structure, facilitating both hole and electron transport.

Step-by-Step Protocol

1. Reaction Setup (Inert Atmosphere Required):

-

Electrophile: 4-BPI (1.0 equiv)

-

Nucleophile: (9-Phenyl-9H-carbazol-3-yl)boronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) or -

Base:

(2M aqueous solution, 3 equiv). -

Solvent: Toluene : Ethanol (4:1 ratio).

2. Procedure:

-

Degassing: Combine solvents in a Schlenk flask and bubble Nitrogen/Argon for 20 minutes. Critical: Oxygen poisons the Pd(0) catalyst and promotes homocoupling.

-

Addition: Add 4-BPI, Boronic Acid, and Base. Add Catalyst last under positive gas flow.

-